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Compound of Interest

Compound Name:
Tert-butyl octahydro-1H-indole-2-

carboxylate

CAS No.: 108395-21-7

Cat. No.: B034910

Get Quote

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with

enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key

strategy in this endeavor is the incorporation of conformationally constrained scaffolds into drug

candidates. The octahydro-indole-2-carboxylate (Oic) core, a bicyclic, non-proteinogenic amino

acid, stands out as a privileged structure in this context.[1][2][3] As a saturated analogue of

proline, Oic introduces significant rigidity into molecular structures, a property that profoundly

influences biological activity.[1][3][4]

This guide provides a comprehensive exploration of the biological activities of substituted

octahydro-indole-2-carboxylates. We will delve into the synthetic rationale, the critical structure-

activity relationships (SAR), and the mechanistic underpinnings of their therapeutic effects, with

a primary focus on their role as potent inhibitors of the Angiotensin-Converting Enzyme (ACE).

This document is intended for researchers, medicinal chemists, and drug development

professionals seeking to leverage this versatile scaffold in their own discovery programs.
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The Octahydro-indole-2-carboxylate Scaffold: A
Privileged Core
The utility of the Oic scaffold is rooted in several key physicochemical properties that address

common challenges in drug development, such as poor metabolic stability and low

bioavailability.[1]

Conformational Rigidity: The fused cyclohexane ring locks the five-membered pyrrolidine ring

into a defined conformation.[1] This pre-organization reduces the entropic penalty upon

binding to a biological target, often leading to a significant increase in binding affinity and

potency. Furthermore, this rigidity can enhance selectivity by favoring interaction with a

specific receptor conformation.

Enhanced Lipophilicity: The saturated bicyclic system increases the hydrophobic character of

molecules compared to simpler amino acids.[1][4] This property can improve passive

membrane permeability and overall bioavailability, facilitating the absorption and distribution

of the drug throughout the body.[4]

Metabolic Stability: The non-natural structure and conformational constraints of the Oic core

make peptides and peptidomimetics that contain it more resistant to degradation by

proteases, extending their biological half-life.[1][2]

Stereochemical Diversity: Oic possesses three stereogenic centers, giving rise to eight

possible stereoisomers.[1] The (2S,3aS,7aS)-isomer is the most commonly used in drug

development, but each isomer presents a unique three-dimensional arrangement, offering a

rich platform for stereochemical optimization in drug design.[1]

Synthesis of the Oic Scaffold: Building the Core
The synthesis of enantiomerically pure Oic is a critical first step in the development of drugs

based on this scaffold. Various methods have been developed, often starting from indole-2-

carboxylic acid or its derivatives.[4][5]

General Synthetic Workflow
A common and effective strategy involves the catalytic hydrogenation of the indole ring system.

This approach leverages readily available starting materials to construct the saturated bicyclic
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core. The workflow is designed to achieve high stereoselectivity, which is crucial for biological

activity.
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Indoline-2-carboxylic Acid
(Starting Material)

Catalytic Hydrogenation
(e.g., PtO2, H2, Acetic Acid)

 Step 1

Octahydro-indole-2-carboxylic Acid
(Racemic or Diastereomeric Mixture)

 Step 2

Stereoisomer Separation
(e.g., Chiral Resolution, Derivatization)

 Step 3

Enantiomerically Pure Oic
((2S,3aS,7aS)-isomer)

 Step 4

Peptide Coupling / Further Substitution

 Step 5

Final Biologically Active Compound

 Step 6
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Caption: The RAAS pathway and the inhibitory action of Oic-based drugs.

Structure-Activity Relationship (SAR)
The efficacy of Perindopril and Trandolapril stems from how their structure, incorporating the

Oic core, mimics the transition state of the natural substrate of ACE.

The Oic carboxylic acid group chelates the essential zinc ion in the active site of the ACE

enzyme.

The rigid bicyclic Oic structure acts as a surrogate for the C-terminal dipeptide of Angiotensin

I (specifically mimicking a proline residue), fitting snugly into the S1' and S2' hydrophobic

pockets of the enzyme. [1]* The N-substituted side chain (e.g., the N-[(S)-1-ethoxycarbonyl-

butyl]-(S)-alanine moiety in Perindopril) occupies the S1 pocket, providing additional binding

interactions. [6] The precise stereochemistry of the Oic core is paramount. The (2S,3aS,7aS)

configuration is optimal for fitting into the active site of ACE, highlighting the importance of

stereocontrolled synthesis.

Other Notable Biological Activities
While ACE inhibition is the most prominent activity, the Oic scaffold has been successfully

incorporated into compounds targeting other biological systems.
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Bradykinin B2 Receptor Antagonists: The drug Icatibant, used to treat hereditary

angioedema, incorporates Oic as a proline substitute. This modification confers high

metabolic stability and potent antagonism of the bradykinin B2 receptor. [1]* Prolyl

Oligopeptidase (POP) Inhibitors: Oic-based compounds have shown potent inhibition of

POP, an enzyme implicated in cognitive and neurological disorders, demonstrating the

scaffold's potential in neuropharmacology. [1]* Antithrombotic Agents: Natural products

containing the Oic motif, such as marine aeruginosins, have displayed potent antithrombotic

properties. [4]

Experimental Protocols for Biological Evaluation
Evaluating the biological activity of novel substituted octahydro-indole-2-carboxylates requires

robust and validated assays.

Protocol: In Vitro ACE Inhibition Assay
(Spectrophotometric)
This protocol describes a common method for determining the IC₅₀ (half-maximal inhibitory

concentration) of a test compound against ACE. It relies on the spectrophotometric

measurement of a product formed by ACE-mediated cleavage of a synthetic substrate.

Workflow:
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Prepare Reagents:
- ACE Enzyme Solution

- Substrate (e.g., FAPGG)
- Test Compound Dilutions

- Buffer Solution

Assay Plate Setup:
- Negative Control (No Inhibitor)

- Positive Control (Known Inhibitor)
- Test Compound Wells

Pre-incubation:
Add ACE and Inhibitor/Control
to wells. Incubate for 15 min.

Initiate Reaction:
Add Substrate to all wells.

Kinetic Measurement:
Read absorbance at 340 nm

over 30 min using a
spectrophotometer.

Data Analysis:
Calculate reaction rates.

Plot % Inhibition vs. [Compound].
Determine IC50 value.

Click to download full resolution via product page

Caption: Experimental workflow for an in vitro ACE inhibition assay.
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Procedure:

Reagent Preparation: Prepare serial dilutions of the test compound (substituted Oic

derivative) in a suitable buffer (e.g., 100 mM HEPES, pH 8.3). Prepare solutions of ACE and

the substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanylglycylglycine (FAPGG).

Assay Setup: In a 96-well UV-transparent plate, add buffer to all wells.

Controls & Test Compound: Add the test compound dilutions to their respective wells. Add a

known ACE inhibitor (e.g., captopril) to the positive control wells and buffer/vehicle to the

negative control wells.

Enzyme Addition: Add the ACE solution to all wells except for a substrate blank.

Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the

enzyme.

Reaction Initiation: Add the FAPGG substrate solution to all wells to start the reaction.

Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

Measure the decrease in absorbance at 340 nm over time, as the cleavage of FAPGG by

ACE results in a change in absorbance.

Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the

percent inhibition for each concentration of the test compound relative to the negative

control. Plot the percent inhibition against the logarithm of the compound concentration and

fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Summary
The biological activity of Oic derivatives is highly dependent on the nature and stereochemistry

of the substitutions. While extensive comparative data tables require specific experimental

series, the literature firmly establishes the potency of clinically approved agents.
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Compound Target Biological Activity Therapeutic Use

Perindopril ACE Potent Inhibition
Hypertension, Heart

Failure [7][8]

Trandolapril ACE Potent Inhibition
Hypertension, Heart

Failure [1][9][10]

Icatibant
Bradykinin B2

Receptor
Potent Antagonism

Hereditary

Angioedema [1]

S 17092 Prolyl Oligopeptidase Potent Inhibition

Investigational

(Cognitive Disorders)

[1]

Conclusion and Future Directions
The substituted octahydro-indole-2-carboxylate scaffold is a proven platform for the design of

potent and selective therapeutic agents. Its inherent conformational rigidity, combined with its

favorable pharmacokinetic properties, has led to the successful development of blockbuster

drugs for cardiovascular disease. The continued exploration of this scaffold's diverse

stereoisomers and the development of novel synthetic methodologies for its functionalization

will undoubtedly uncover new biological activities. Future research into Oic-based compounds

as neuroprotective agents, antithrombotics, and peptidomimetics holds significant promise for

addressing unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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